N-benzyl-4-methoxy-3-(N-methylphenylsulfonamido)benzenesulfonamide
Description
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-benzyl-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-23(30(26,27)18-11-7-4-8-12-18)20-15-19(13-14-21(20)28-2)29(24,25)22-16-17-9-5-3-6-10-17/h3-15,22H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQZIKUMTOJDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-methoxy-3-(N-methylphenylsulfonamido)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with N-methylphenylamine to form an intermediate sulfonamide. This intermediate is then reacted with benzyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methoxy-3-(N-methylphenylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Scientific Research Applications
N-benzyl-4-methoxy-3-(N-methylphenylsulfonamido)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-methoxy-3-(N-methylphenylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl and methoxy groups may enhance the compound’s binding affinity and specificity, leading to more effective inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and reported properties of N-benzyl-4-methoxy-3-(N-methylphenylsulfonamido)benzenesulfonamide with similar sulfonamide derivatives:
Key Differences and Implications
Substituent Diversity :
- The target compound features a benzyl group and a bulky N-methylphenylsulfonamido moiety, which may enhance lipophilicity compared to the oxazole-containing derivative in . This could influence membrane permeability in antimicrobial applications .
- The nitro and hydroxy groups in ’s compound increase polarity, suggesting divergent solubility and pharmacokinetic profiles compared to the target’s methoxy and benzyl substituents .
Crystallographic Insights: The oxazole derivative () was resolved via single-crystal X-ray diffraction (SHELX refinement, R factor = 0.055), demonstrating a planar sulfonamide core with minimal steric hindrance.
Biological Activity :
- While the target compound’s activity remains uncharacterized, the oxazole analog () was synthesized explicitly for antimicrobial testing, highlighting the role of heterocyclic appendages in enhancing bioactivity. The absence of such groups in the target may limit its efficacy unless compensated by its unique substituents .
Biological Activity
N-benzyl-4-methoxy-3-(N-methylphenylsulfonamido)benzenesulfonamide, a sulfonamide compound, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H22N2O5S2, with a molecular weight of approximately 422.55 g/mol. Its structure includes a benzyl group, a methoxy group, and a sulfonamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O5S2 |
| Molecular Weight | 422.55 g/mol |
| CAS Number | 941951-39-9 |
| Solubility | Moderate in organic solvents |
| Stability | Stable under standard conditions |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Sulfonamide : Reaction of sulfonyl chlorides with amines.
- Methoxylation : Introduction of the methoxy group using methylating agents.
- Purification : Techniques such as recrystallization ensure high purity for biological testing.
These methods have been optimized for yield and purity, making the compound accessible for research purposes .
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial properties. This compound has demonstrated effectiveness against various bacterial strains through inhibition of bacterial folate synthesis. This mechanism is primarily due to the structural similarity between sulfonamides and para-aminobenzoic acid (PABA), which is essential for bacterial growth .
Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. The presence of the methoxy group enhances its interaction with biological targets, potentially increasing its efficacy .
The compound's mechanism involves binding to specific enzymes or receptors, forming hydrogen bonds that inhibit their activity. The sulfonamide group plays a critical role in this interaction, while the benzyl and methoxy groups may enhance binding affinity and specificity .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Activity : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.
- Anti-inflammatory Research : In vitro studies showed that the compound reduced pro-inflammatory cytokine levels in macrophage cultures.
- Cancer Research : Preliminary investigations suggest potential cytotoxic effects on cancer cell lines, warranting further exploration into its antitumor properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
